2-(4-methoxyphenyl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-(4-Methoxyphenyl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with phenyl and methoxyphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One common approach involves the condensation of 3-amino-1,2,4-triazole with appropriate aldehydes or ketones, followed by cyclization under acidic or basic conditions. For example, the reaction of 3-amino-1,2,4-triazole with 4-methoxybenzaldehyde and benzaldehyde in the presence of a catalyst such as zinc chloride can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the triazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced triazolopyrimidine derivatives .
Scientific Research Applications
2-(4-Methoxyphenyl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This compound has demonstrated the ability to interact with viral proteases, making it a potential candidate for antiviral drug development . Additionally, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine core but differ in the substituents attached to the rings.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: This compound has a hydroxyl group at the 7-position, which can influence its chemical reactivity and biological activity.
Uniqueness: 2-(4-Methoxyphenyl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity to biological targets and improve its pharmacokinetic profile compared to other similar compounds .
Properties
Molecular Formula |
C18H14N4O2 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H14N4O2/c1-24-14-9-7-13(8-10-14)17-20-18-19-15(11-16(23)22(18)21-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,21) |
InChI Key |
XCEVIPJFBSPENU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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